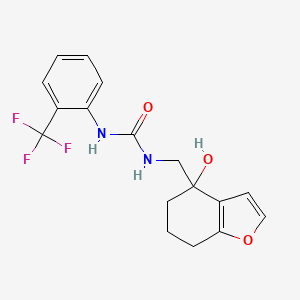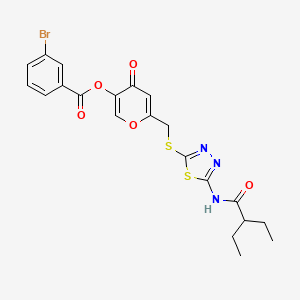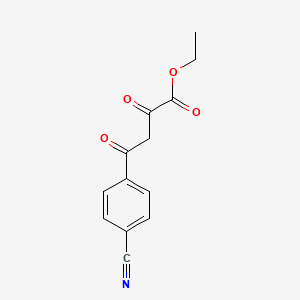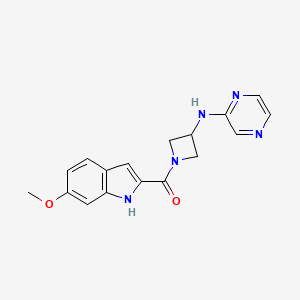
1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C17H17F3N2O3 and its molecular weight is 354.329. The purity is usually 95%.
The exact mass of the compound 1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Reactions with Isocyanates and Amines
The synthesis and reactions of urea derivatives, including those with isocyanate and amine components, are significant for developing compounds with potential biological activities. For example, reactions of 2-isocyanatobenzoyl chloride with aminotetrazole have led to the formation of urea derivatives with specific structural features, indicating the utility of these reactions in synthesizing complex urea compounds (Peet, 1987).
Condensation Reactions
The cocondensation of urea with methylolphenols under acidic conditions explores the formation of urea derivatives through condensation reactions. This method has been used to synthesize various urea derivatives, showcasing the adaptability of urea in chemical synthesis to create materials with desired properties (Tomita & Hse, 1992).
Biological Activities and Applications
Neuropeptide Y5 Receptor Antagonists
Urea derivatives have been studied for their potential as neuropeptide Y5 receptor antagonists, highlighting their significance in medical research. The optimization of these compounds for in vitro potency and their evaluation in cellular assays indicate the therapeutic potential of urea derivatives in treating conditions associated with this receptor (Fotsch et al., 2001).
Antitumor and Antimicrobial Activities
The synthesis of urea derivatives and their evaluation for antitumor and antimicrobial activities underscore the versatility of these compounds in pharmaceutical research. Certain urea derivatives have shown promising results against various bacterial strains and cancer cell lines, demonstrating their potential as therapeutic agents (Shankar et al., 2017).
Material Science and Chemistry
Coordination Polymers
The hydrothermal synthesis of uranyl-organic coordination polymers using carboxylic ligands illustrates the application of urea derivatives in material science. These polymers exhibit unique structural features and properties, such as photoluminescence, indicating their potential use in sensors, optoelectronic devices, and environmental monitoring (Yang et al., 2013).
Environmental Chemistry
The synthesis and evaluation of ureas through phosgene substitutes highlight the focus on developing environmentally friendly and safer synthetic methodologies. This research is crucial for minimizing the environmental impact of chemical synthesis and promoting sustainable practices within the chemical industry (Bigi et al., 2000).
Eigenschaften
IUPAC Name |
1-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3/c18-17(19,20)11-4-1-2-5-13(11)22-15(23)21-10-16(24)8-3-6-14-12(16)7-9-25-14/h1-2,4-5,7,9,24H,3,6,8,10H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLKVPYYZGCLEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)NC3=CC=CC=C3C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2641070.png)

![7-Chloro-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2641072.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2641074.png)

![2-(Difluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B2641079.png)
![2-amino-4-(3-chlorophenyl)-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2641080.png)



![3,6-dichloro-N-[4-(4-hydroxypiperidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2641088.png)


